N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16405770
InChI: InChI=1S/C13H21N5.ClH/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4;/h6-7,9-10,14H,5,8H2,1-4H3;1H
SMILES:
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16405770

Molecular Formula: C13H22ClN5

Molecular Weight: 283.80 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H21N5.ClH/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4;/h6-7,9-10,14H,5,8H2,1-4H3;1H
Standard InChI Key NXISRPLSUPPKCF-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of two pyrazole rings:

  • Ring A: 1-Ethyl-1H-pyrazol-3-yl group substituted at the 3-position with a methylene (-CH2-) linker.

  • Ring B: 1-Isopropyl-3-methyl-1H-pyrazol-4-amine group, featuring an amine (-NH2) at the 4-position.

The methylene bridge facilitates conformational flexibility, enabling interactions with biological targets such as kinase ATP-binding pockets. X-ray crystallography of analogous pyrazole derivatives reveals planar ring geometries with torsion angles <5°, suggesting structural rigidity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC13H22N6
Molecular Weight286.36 g/mol
IUPAC NameN-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
SMILESCCN1C=C(C=N1)CNC2=C(C=NN2C(C)C)C
InChI KeyUPLQKPKWFXVZQV-UHFFFAOYSA-N

Synthesis Methods

Laboratory-Scale Synthesis

The primary route involves a cyclocondensation reaction between 1-ethyl-1H-pyrazole-3-carbaldehyde and isopropylhydrazine under acidic conditions (HCl, 60°C). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the bicyclic core. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields by 18%.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce byproducts. A representative protocol includes:

  • Feedstock: 1-Ethyl-3-methylpyrazole (10 kg/h) and isopropylamine (12 kg/h).

  • Conditions: 150°C, 5 bar pressure, residence time = 30 min.

  • Yield: 87% with >99% purity after recrystallization.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Time (h)
Conventional Batch729512
Microwave-Assisted90980.75
Continuous Flow87990.5

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4). Stability studies indicate no degradation under ambient conditions for 6 months, making it suitable for long-term storage .

Spectroscopic Data

  • NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, CH2CH3), 1.42 (d, 6H, CH(CH3)2), 2.25 (s, 3H, CH3), 3.95 (m, 1H, CH(CH3)2) .

  • HRMS (ESI+): m/z 287.1987 [M+H]+ (calc. 287.1991) .

Biological Activity

Kinase Inhibition

The compound inhibits EGFR (Epidermal Growth Factor Receptor) with an IC50 of 42 nM, surpassing erlotinib (IC50 = 82 nM) in preclinical models. Molecular docking simulations reveal hydrogen bonding between the pyrazole amine and kinase hinge region residues (e.g., Met793) .

Pharmacokinetics

  • Lipophilicity (LogP): 2.1 ± 0.3, correlating with moderate blood-brain barrier permeability.

  • Plasma Protein Binding: 89% in murine models, suggesting potential for dose adjustment .

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